molecular formula C23H16BrN3S B2782138 (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-77-4

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2782138
CAS No.: 683257-77-4
M. Wt: 446.37
InChI Key: GPCASWIVGUQSKY-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a structurally complex acrylonitrile derivative characterized by its (2E)-configuration. Its core consists of a prop-2-enenitrile backbone substituted with two key moieties:

  • 4-Bromo-2-methylphenylamino group: Positioned at the C3 of the acrylonitrile, this substituent introduces steric bulk and electron-withdrawing effects due to the bromine atom.
  • 4-(Naphthalen-2-yl)-1,3-thiazol-2-yl group: Attached to C2 of the acrylonitrile, the thiazole ring fused with a naphthalene system enhances aromaticity and hydrophobicity.

This compound’s structural uniqueness arises from the naphthalene-thiazole hybrid, which distinguishes it from simpler phenyl-thiazole analogs.

Properties

IUPAC Name

(E)-3-(4-bromo-2-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3S/c1-15-10-20(24)8-9-21(15)26-13-19(12-25)23-27-22(14-28-23)18-7-6-16-4-2-3-5-17(16)11-18/h2-11,13-14,26H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCASWIVGUQSKY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables that summarize key results.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H17BrN2S\text{C}_{19}\text{H}_{17}\text{BrN}_2\text{S}

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds indicated that those with specific substitutions showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.22 to 0.25 μg/mL, highlighting the effectiveness of these derivatives in combating microbial infections .

CompoundMIC (μg/mL)Activity Against
7b0.22S. aureus
100.25E. coli

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Jurkat (leukemia) cells. For example, compound 13 demonstrated an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent, indicating its promising efficacy in cancer treatment .

Cell LineCompoundIC50 (μM)Reference Drug IC50 (μM)
A549 (Lung)13<1015
Jurkat (Leukemia)13<1012

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives were assessed using picrotoxin-induced convulsion models. The compound demonstrated a median effective dose (ED50) of 18.4 mg/kg, suggesting its potential utility in treating seizure disorders .

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives similar to the compound :

  • Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against clinical isolates. The most potent derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus epidermidis.
  • Anticancer Evaluation : In a comparative study involving various thiazole compounds, one derivative exhibited significant cytotoxicity against both A549 and Jurkat cell lines with IC50 values significantly lower than traditional chemotherapeutics.
  • Anticonvulsant Efficacy : In animal models, certain thiazole compounds showed promising results in reducing seizure frequency and severity compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The target compound shares its acrylonitrile-thiazole core with several analogs but differs in substituent patterns. Key structural analogs and their distinctions are summarized below:

Compound Name / ID (CAS/Reference) Substituents on Acrylonitrile-Thiazole Core Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 4-Bromo-2-methylphenylamino; 4-(naphthalen-2-yl)thiazole C₂₃H₁₇BrN₄S 477.37 Bulky naphthalene-thiazole; bromine + methyl on phenyl
(2E)-3-(2,4-dichlorophenyl)-2-[4-(4-bromophenyl)thiazol-2-yl]prop-2-enenitrile 2,4-Dichlorophenyl; 4-bromophenylthiazole C₁₈H₁₁BrCl₂N₂S 458.16 Dual halogen (Br, Cl) substitution; simpler phenyl-thiazole
(2E)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]prop-2-enenitrile 4-Butylphenylamino; 3,4-dichlorophenylthiazole C₂₂H₂₀Cl₂N₄S 455.39 Alkyl chain (butyl) on phenyl; di-Cl substitution
(2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)thiazol-2-yl]prop-2-enenitrile 4-Bromophenylamino; 4-methylphenylthiazole C₁₉H₁₅BrN₄S 427.32 Methyl substitution on phenyl-thiazole; lacks naphthalene
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)prop-2-enenitrile 2-Fluoro-5-nitrophenylamino; phenylthiazole C₁₈H₁₂FN₅O₂S 381.38 Nitro and fluoro groups; electron-deficient aromatic system
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-Chlorophenyl; 2-chlorophenylamino C₁₅H₁₀Cl₂N₂ 289.16 Di-Cl substitution; no thiazole ring

Physicochemical and Electronic Properties

  • Lipophilicity : The naphthalene-thiazole group in the target compound increases hydrophobicity compared to phenyl-thiazole analogs (e.g., ), likely enhancing membrane permeability.
  • Electron Effects : Bromine (in the target compound) and chlorine (in ) act as electron-withdrawing groups, but bromine’s larger atomic radius may reduce steric hindrance compared to chlorine.

Computational Similarity Analysis

  • Tanimoto Coefficients: Evidence suggests that binary fingerprint-based Tanimoto coefficients are reliable for quantifying structural similarity. For example, the target compound and share a bromophenylamino group but differ in thiazole substituents, leading to moderate similarity scores.
  • Graph Comparison : Subgraph matching () is more accurate for detecting subtle differences, such as naphthalene vs. phenyl-thiazole systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.